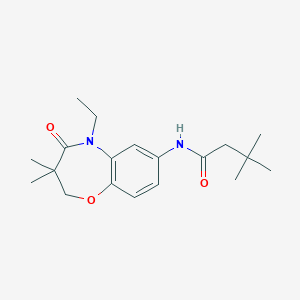

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,3-dimethylbutanamide

Description

N-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,3-dimethylbutanamide is a benzoxazepin derivative characterized by a seven-membered oxazepine ring fused to a benzene core. The compound features a 5-ethyl substituent on the oxazepine ring, two methyl groups at position 3, and a 3,3-dimethylbutanamide moiety attached to the aromatic ring at position 5. Its analogs, however, have been studied for applications in medicinal chemistry, particularly in targeting enzyme inhibition or receptor modulation .

Properties

IUPAC Name |

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-3,3-dimethylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O3/c1-7-21-14-10-13(20-16(22)11-18(2,3)4)8-9-15(14)24-12-19(5,6)17(21)23/h8-10H,7,11-12H2,1-6H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODTCMNBMLSVIDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC(=C2)NC(=O)CC(C)(C)C)OCC(C1=O)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,3-dimethylbutanamide typically involves multiple steps, starting with the formation of the benzoxazepine core This can be achieved through cyclization reactions involving appropriate precursors

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,3-dimethylbutanamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,3-dimethylbutanamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,3-dimethylbutanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table compares the target compound with two structurally related benzoxazepin derivatives, highlighting key differences in substituents and physicochemical properties:

*Calculated based on structural similarity to .

Substituent Analysis

- In contrast, the allyl group in introduces a reactive site for further functionalization .

- Amide Variations: The 3,3-dimethylbutanamide in the target compound increases hydrophobicity, which may enhance membrane permeability. The 3-methylbutanamide in lacks branching, possibly reducing steric constraints but limiting metabolic stability .

Physicochemical Properties

- Molecular Weight : All compounds fall within the acceptable range (<500 g/mol) for drug-like molecules.

- Lipophilicity : The target compound’s dimethylbutanamide likely elevates logP compared to the fluorinated analog in , which balances lipophilicity with polarity.

Research Findings and Implications

While direct pharmacological data for the target compound are unavailable, insights can be extrapolated from analogs:

Enzyme Inhibition : Fluorinated benzoxazepins (e.g., ) demonstrate enhanced inhibitory activity against kinases due to fluorine’s electronegativity .

Metabolic Stability : Allyl-substituted derivatives (e.g., ) may undergo oxidation at the double bond, limiting their half-life compared to ethyl-substituted variants .

Synthetic Feasibility : The synthesis route for involved carbodiimide-mediated coupling (similar to methods in ), suggesting that the target compound could be synthesized via analogous amidation strategies .

Biological Activity

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,3-dimethylbutanamide is a complex compound belonging to the class of benzoxazepines. This article explores its biological activity, including its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 484.5 g/mol. The compound's structure includes a benzoxazepine core which is notable for its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to modulate various cellular pathways. Research indicates that similar compounds can inhibit critical signaling pathways involved in cell proliferation and survival. Specifically, it has been suggested that the compound may act as an inhibitor of receptor-interacting protein kinase 1 (RIP1), which plays a significant role in inflammatory responses and cell death pathways. This inhibition could lead to therapeutic effects in conditions such as cancer and neurodegenerative diseases .

Anticancer Potential

Several studies have highlighted the anticancer potential of benzoxazepine derivatives. For instance:

- In Vitro Studies : Compounds with similar structures have shown efficacy against resistant cancer cell lines by disrupting critical signaling pathways associated with cell growth and survival.

- Mechanistic Insights : The inhibition of RIP1 has been linked to decreased cell viability in various cancer types, suggesting that this compound may exhibit similar effects .

Case Study: Inhibition of Cancer Cell Proliferation

In a study evaluating the effects of benzoxazepine derivatives on various cancer cell lines:

- Cell Lines Tested : MCF7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Findings : The derivative exhibited IC50 values ranging from 10 to 30 µM across different cell lines.

- : The compound effectively inhibited cell proliferation through apoptosis induction.

Case Study: Anthelmintic Efficacy

Another study focused on the anthelmintic properties of related compounds:

- Tested Species : P. posthuma and A. galli.

- Results : Significant mortality was observed at concentrations lower than standard treatments like albendazole.

- Implication : This suggests potential applications in treating parasitic infections.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,3-dimethylbutanamide, and how can purity be optimized?

- Methodology : The synthesis of benzoxazepin-amides typically involves coupling reactions between activated carboxylic acid derivatives and amines. For example, carbodiimide-mediated coupling (e.g., EDC/HOBt) is widely used for amide bond formation, as seen in analogous benzamide syntheses . Post-synthesis purification via column chromatography or recrystallization is critical. Purity optimization (≥95%) can be validated using HPLC with UV detection at 254 nm, referencing standards from structurally similar compounds .

Q. How should researchers characterize the compound’s structural integrity and validate its identity?

- Methodology : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry.

- High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., calculated vs. observed m/z).

- FT-IR to identify key functional groups (e.g., amide C=O stretch ~1650 cm⁻¹).

Cross-reference spectral data with PubChem entries for analogous benzoxazepin-amides .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodology : For hypothesis-driven screening:

- Receptor-binding assays : Radioligand displacement studies (e.g., GPCR targets) using scintillation proximity assays.

- Enzymatic inhibition : Fluorescence-based kinetic assays (e.g., proteases, kinases).

- Antimicrobial activity : Broth microdilution MIC/MBC tests, as seen in studies of structurally related nitrososulfanyl compounds .

Normalize results against positive controls (e.g., acetaminophen for analgesic activity) .

Advanced Research Questions

Q. How can researchers address discrepancies in observed vs. predicted biological activity across studies?

- Methodology : Contradictions may arise from assay conditions (e.g., pH, co-solvents) or off-target effects. Strategies include:

- Dose-response curve refinement : Test logarithmic concentrations (10⁻¹²–10⁻⁴ M) to identify non-linear effects.

- Orthogonal assays : Validate hits using SPR (surface plasmon resonance) for binding kinetics or CRISPR-edited cell lines to confirm target specificity.

- Meta-analysis : Compare results with structurally analogous compounds (e.g., bistramide A for cytotoxicity patterns) .

Q. What computational approaches are effective for predicting target interactions and ADMET properties?

- Methodology :

- Molecular docking : Use AutoDock Vina with crystal structures from the PDB (e.g., COX-2 for anti-inflammatory hypotheses).

- MD simulations : Analyze ligand-receptor stability (100 ns trajectories) in GROMACS.

- ADMET Prediction : SwissADME for bioavailability radar plots; ProTox-II for toxicity profiling.

Cross-validate with PubChem’s computed physicochemical descriptors (e.g., logP, topological polar surface area) .

Q. How can structural modifications enhance metabolic stability without compromising activity?

- Methodology :

- Metabolite identification : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS.

- Bioisosteric replacement : Replace labile groups (e.g., methyl esters → trifluoromethyl) based on SAR from similar compounds (e.g., N-acetylcysteine derivatives) .

- CYP inhibition assays : Use fluorogenic substrates to assess interactions with CYP3A4/2D6.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.